Cas no 1185722-10-4 (1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid)

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid structure
1185722-10-4 structure
商品名:1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
CAS番号:1185722-10-4
MF:C20H24N2O6S
メガワット:420.479364395142
CID:6042423
PubChem ID:2896944

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid 化学的及び物理的性質

名前と識別子

    • 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
    • 1-(3-hydroxypropylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
    • 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate
    • F1021-0026
    • 1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
    • 1185722-10-4
    • AKOS026678919
    • インチ: 1S/C18H22N2O2S.C2H2O4/c21-11-5-10-19-12-14(22)13-20-15-6-1-3-8-17(15)23-18-9-4-2-7-16(18)20;3-1(4)2(5)6/h1-4,6-9,14,19,21-22H,5,10-13H2;(H,3,4)(H,5,6)
    • InChIKey: ZXYQITYGEZQHOJ-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC(CNCCCO)O.OC(C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 420.13550766g/mol
  • どういたいしつりょう: 420.13550766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 408
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 156Ų

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1021-0026-5mg
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1021-0026-2μmol
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1021-0026-10mg
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1021-0026-10μmol
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1021-0026-20μmol
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1021-0026-5μmol
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1021-0026-25mg
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1021-0026-30mg
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1021-0026-3mg
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1021-0026-4mg
1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
1185722-10-4 90%+
4mg
$66.0 2023-05-17

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid 関連文献

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acidに関する追加情報

Comprehensive Analysis of 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid (CAS No. 1185722-10-4)

The compound 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid (CAS No. 1185722-10-4) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its hybrid structure, combining a phenothiazine core with a hydroxypropylamino side chain and oxalic acid counterion, offers intriguing properties for applications in drug development and material science. Researchers are particularly interested in its potential as a multifunctional bioactive agent, given the known pharmacological activities of phenothiazine derivatives.

Recent studies have focused on the molecular interactions of this compound, especially its ability to modulate biological pathways. The phenothiazine moiety is recognized for its electron-rich aromatic system, which contributes to the compound's redox activity and potential as an antioxidant. Meanwhile, the hydroxypropylamino side chain enhances solubility and may facilitate blood-brain barrier penetration, making it relevant for neurological applications. These characteristics align with current research trends in neuroprotective agents and central nervous system drug discovery.

The oxalic acid component in this salt form serves multiple purposes. Beyond its role as a counterion for improved crystallinity, it may influence the compound's pH-dependent solubility and bioavailability. This aspect is particularly valuable in formulation development, where control over drug release kinetics is crucial. Pharmaceutical scientists are investigating how this combination affects the compound's pharmacokinetic profile, especially in relation to emerging drug delivery technologies like nanocarrier systems.

From a synthetic chemistry perspective, the preparation of 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid presents interesting challenges. The convergent synthesis approach typically involves coupling the phenothiazine nucleus with appropriately functionalized propylamine derivatives, followed by salt formation with oxalic acid. Optimization of this process requires careful control of reaction conditions to maximize yield and purity, topics frequently searched by synthetic chemists in academic and industrial settings.

Analytical characterization of this compound employs advanced techniques including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods confirm not only the molecular structure but also provide insights into the conformational preferences and solid-state packing of the molecule. Such detailed characterization is essential for understanding structure-activity relationships, a key consideration in current rational drug design paradigms.

The stability profile of CAS No. 1185722-10-4 under various environmental conditions represents another area of active investigation. Studies examining its photostability, thermal degradation pathways, and solution stability at different pH values provide critical data for formulation scientists. These stability considerations are particularly relevant given the growing emphasis on quality by design (QbD) approaches in pharmaceutical development.

In the context of green chemistry, researchers are exploring more sustainable methods for producing 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid. This includes investigating catalytic processes, solvent-free reactions, and biocatalytic approaches to reduce the environmental impact of its synthesis. Such efforts align with broader industry trends toward green pharmaceutical manufacturing and respond to increasing regulatory and consumer demands for sustainable practices.

The potential biological activities of this compound are being evaluated in various in vitro and in vivo models. Preliminary studies suggest possible interactions with neurotransmitter receptors and ion channels, although detailed mechanism-of-action studies are ongoing. These investigations are part of a larger movement toward targeted molecular therapies and precision medicine approaches that dominate contemporary biomedical research.

From a materials science perspective, the electronic properties of the phenothiazine core in this compound have sparked interest in potential organic electronic applications. Researchers are examining its charge transport characteristics and photophysical behavior for possible use in organic semiconductors or photovoltaic materials. This multidisciplinary interest reflects the growing convergence of pharmaceutical and materials chemistry in advanced technological applications.

As research on CAS No. 1185722-10-4 progresses, intellectual property considerations are becoming increasingly important. Patent analysts note growing activity around phenothiazine derivatives with modified side chains, suggesting competitive interest in this chemical space. This legal dimension adds another layer to the compound's significance in both academic and industrial contexts.

The future development of 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid will likely focus on translating its promising physicochemical properties into practical applications. Whether as a pharmacological agent, material component, or research tool, this compound exemplifies how strategic molecular design can yield versatile chemical entities with broad potential across scientific disciplines.

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